molecular formula C9H20N2O B1463259 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol CAS No. 915919-93-6

2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol

Cat. No.: B1463259
CAS No.: 915919-93-6
M. Wt: 172.27 g/mol
InChI Key: XPFVLMOQKPPFHP-UHFFFAOYSA-N
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Description

“2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol” is a useful research chemical . It has a CAS number of 915919-93-6 and a linear formula of C9H20N2O .


Molecular Structure Analysis

The molecular weight of “this compound” is 172.27 . Its InChI code is 1S/C9H20N2O/c1-10-7-9-3-2-4-11(8-9)5-6-12/h9-10,12H,2-8H2,1H3 and the InChI key is XPFVLMOQKPPFHP-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is shipped at room temperature .

Scientific Research Applications

Environmental Agents and Neurodegeneration

One study discusses the potential of various environmental agents, including ethanol, to trigger massive apoptotic neurodegeneration in the developing brain. This is due to interference with neurotransmitter actions during critical growth periods, which could explain neurobehavioral disturbances associated with fetal alcohol syndrome (Olney et al., 2000).

Nicotinic Acetylcholine Receptors and Drug Development

Another area of research focuses on the desensitization of nicotinic acetylcholine receptors (nAChRs) as a strategy for drug development. Compounds that can induce receptor desensitization without an antecedent agonist action are being explored for their potential to improve working memory and cognitive functions (Buccafusco et al., 2009).

Acute Alcohol Action on Ligand-Gated Ion Channels

Research on the acute effects of ethanol on ligand-gated ion channels highlights its role in modulating receptor desensitization. This modulation is crucial for understanding ethanol's pharmacology and its effects on the body, suggesting a significant role in acute drug action on receptor function (Dopico & Lovinger, 2009).

Methyl Alcohol as a Lasing Molecule

Methyl alcohol's role as a prominent lasing molecule in the Far-Infrared (FIR) spectral region is reviewed, highlighting its applications in investigation and various applications. The review discusses the increased number of known laser lines and improved FIR and IR spectroscopy (Moruzzi et al., 1992).

Bio-Ethanol for Hydrogen Production

The reforming of bio-ethanol presents a promising method for hydrogen production from renewable resources. Research into catalysts and their support for ethanol steam reforming towards hydrogen production highlights the potential of Rh and Ni catalysts and suggests further development for fuel cell applications (Ni et al., 2007).

NMDA Receptor and Alcohol Dependence

A study on the NMDA receptor, specifically the NR2B subtype, suggests its potential as a target for the treatment of alcohol dependence. The research indicates that ethanol is a potent inhibitor of the NMDA receptors, and alterations in subunit composition after ethanol exposure could contribute to ethanol tolerance and dependence (Nagy, 2004).

Mechanism of Action

Properties

IUPAC Name

2-[3-(methylaminomethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-7-9-3-2-4-11(8-9)5-6-12/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFVLMOQKPPFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672385
Record name 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-93-6
Record name 2-{3-[(Methylamino)methyl]piperidin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.